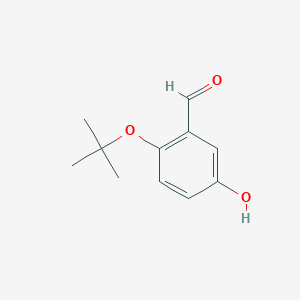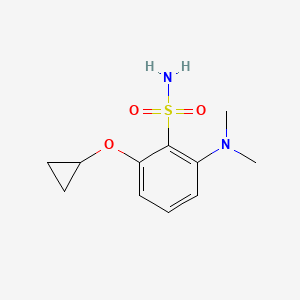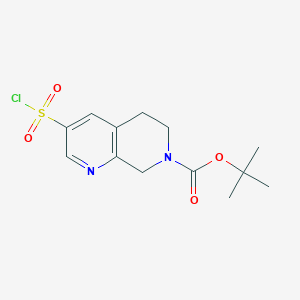
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonyl group, and a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Chlorosulfonylation: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The naphthyridine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Oxidized or Reduced Naphthyridine Derivatives: Depending on the specific oxidation or reduction conditions.
Carboxylic Acid: Resulting from hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: shares similarities with other naphthyridine derivatives and sulfonyl-containing compounds.
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides and sulfonates.
Uniqueness
- The combination of a tert-butyl group, a chlorosulfonyl group, and a naphthyridine core in a single molecule provides unique chemical properties and reactivity.
- This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H17ClN2O4S |
|---|---|
Peso molecular |
332.80 g/mol |
Nombre IUPAC |
tert-butyl 3-chlorosulfonyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H17ClN2O4S/c1-13(2,3)20-12(17)16-5-4-9-6-10(21(14,18)19)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
OATKKQPQAQJVOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


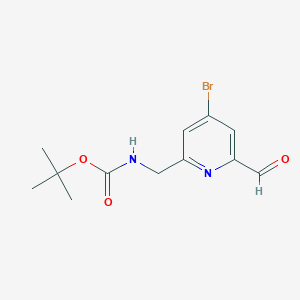
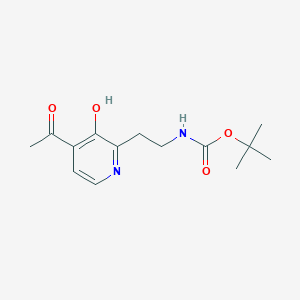
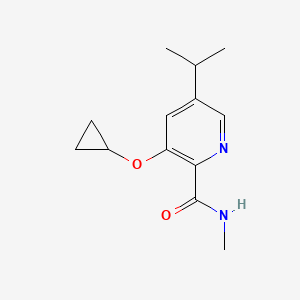
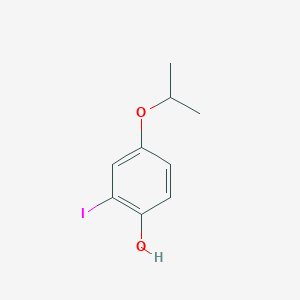
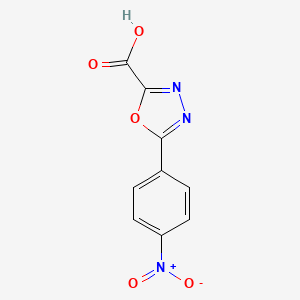
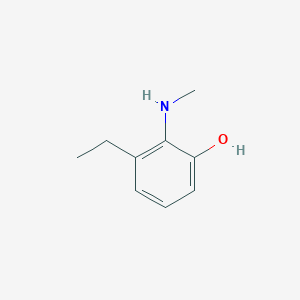
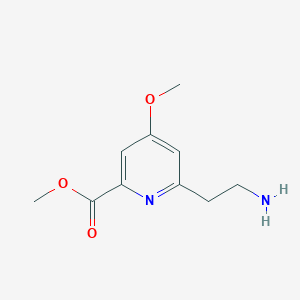

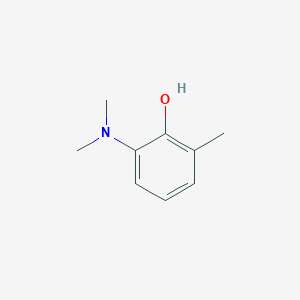
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)

